Magnesium, chlorocyclobutyl-
Description
Magnesium, chlorocyclobutyl- is a hypothetical organomagnesium compound belonging to the class of Grignard reagents. The compound would consist of a cyclobutyl ring (a four-membered carbon ring) bonded to a magnesium atom via a single covalent bond, with a chloride counterion. Such compounds are typically highly reactive due to the polar Mg–C bond and are used in organic synthesis for forming carbon-carbon bonds .
The cyclobutyl group introduces significant ring strain (angle strain and torsional strain), which may influence the compound’s stability and reactivity compared to larger cycloalkyl analogs like chlorocyclohexylmagnesium. This strain could lead to faster decomposition or increased susceptibility to side reactions, such as β-hydride elimination or ring-opening processes .
Properties
IUPAC Name |
magnesium;cyclobutane;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMKSMGEPGPCPV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]C1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium, chlorocyclobutyl- typically involves the use of Grignard reagents. A common synthetic route includes the reaction of cyclobutyl chloride with magnesium in the presence of anhydrous diethyl ether. The reaction conditions often require a controlled environment to prevent moisture from interfering with the formation of the Grignard reagent .
Industrial Production Methods
Industrial production of magnesium, chlorocyclobutyl- follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Magnesium, chlorocyclobutyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chlorocyclobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted cyclobutyl compounds.
Scientific Research Applications
Magnesium, chlorocyclobutyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of magnesium, chlorocyclobutyl- involves its interaction with various molecular targets. The magnesium atom can coordinate with different ligands, influencing the reactivity and stability of the compound. This coordination plays a crucial role in its ability to participate in various chemical reactions and biological processes .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Cycloalkylmagnesium Chlorides
Research Findings and Challenges
Reactivity Trends
- Smaller rings (e.g., cyclobutyl) increase electrophilicity at the Mg–C bond, enhancing nucleophilic attack on electrophiles like ketones or esters.
- Larger rings (e.g., cyclohexyl) prioritize steric accessibility over electronic effects, favoring reactions with less hindered substrates.
Industrial Relevance
Chlorocyclohexylmagnesium is prioritized in manufacturing due to its balance of stability and reactivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing chlorocyclobutyl magnesium, and what analytical methods validate its purity?
- Methodological Answer : The synthesis typically involves reacting cyclobutyl chloride with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions. Key steps include controlling reaction temperature (e.g., reflux at 40–60°C) and maintaining stoichiometric ratios. Purity validation employs 1H/13C NMR spectroscopy to confirm the absence of unreacted cyclobutyl chloride and byproducts like MgCl₂. Elemental analysis (e.g., chlorine content via silver chloride turbidimetric method ) ensures stoichiometric accuracy. Gas chromatography-mass spectrometry (GC-MS) may detect volatile impurities.
Q. How can researchers mitigate air/moisture sensitivity during handling of chlorocyclobutyl magnesium?
- Methodological Answer : Use Schlenk-line techniques or gloveboxes with O₂/H₂O levels <1 ppm. Solvents must be rigorously dried (e.g., distilled over sodium/benzophenone). Quenching experiments with deuterated methanol (CD₃OD) followed by NMR analysis confirm successful inert-atmosphere handling . Storage under argon in flame-sealed ampoules is recommended for long-term stability.
Advanced Research Questions
Q. How does the steric strain of the cyclobutyl ring influence the reactivity of chlorocyclobutyl magnesium in cross-coupling reactions?
- Methodological Answer : The ring strain alters nucleophilicity and reaction pathways. Compare reactivity with non-strained analogues (e.g., cyclohexyl magnesium chloride) using kinetic studies (e.g., in situ IR monitoring of Grignard formation rates). Computational modeling (DFT) can quantify steric effects on transition states . For example, cyclobutyl’s angle strain may reduce activation barriers for oxidative addition in Kumada couplings, but steric hindrance could limit substrate scope.
Q. What experimental strategies resolve contradictions in reported catalytic efficiency of chlorocyclobutyl magnesium in asymmetric synthesis?
- Methodological Answer : Discrepancies often arise from solvent polarity, ligand choice, or trace metal contaminants. Design a controlled study:
- Solvent Screening : Test ethereal solvents (THF vs. diethyl ether) and additives (e.g., NMP) to modulate reactivity.
- Ligand Effects : Evaluate chiral ligands (e.g., BINOL derivatives) using enantiomeric excess (EE) measurements via chiral HPLC.
- Metal Traces : Use ICP-MS to quantify residual metals (e.g., Fe, Cu) that may act as catalysts/poisons .
Q. How can spectroscopic anomalies (e.g., unexpected NMR shifts) in chlorocyclobutyl magnesium solutions be diagnostically addressed?
- Methodological Answer : Anomalous shifts may indicate solvent coordination or decomposition. Perform variable-temperature NMR to assess dynamic equilibria. Compare with computed chemical shifts (DFT/GIAO methods). Use DOSY NMR to detect oligomeric species. For decomposition pathways, conduct time-resolved UV-Vis spectroscopy to track absorbance changes indicative of Mg oxidation .
Data Interpretation & Validation
Q. What statistical approaches are recommended for reconciling inconsistent yield data in chlorocyclobutyl magnesium-mediated reactions?
- Methodological Answer : Apply multivariate analysis (e.g., ANOVA) to identify variables (e.g., temperature, substrate purity) with significant effects. Use Design of Experiments (DoE) to optimize reaction parameters. For outlier detection, employ Grubbs’ test or Q-test. Replicate experiments under identical conditions to confirm reproducibility .
Q. How should researchers validate conflicting reports on the thermal stability of chlorocyclobutyl magnesium?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare with thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Pair with real-time FTIR to identify gaseous decomposition products (e.g., cyclobutane). Cross-reference with literature using Arrhenius plots to extrapolate stability under varying conditions .
Safety & Best Practices
Q. What protocols ensure safe scale-up of chlorocyclobutyl magnesium synthesis?
- Methodological Answer : Implement calorimetry (e.g., RC1e) to monitor exothermicity during Mg activation. Use controlled addition via syringe pumps to prevent runaway reactions. For quenching, pre-cooled isopropanol/water mixtures minimize violent exotherms. Document MSDS-compliant hazard assessments, including pyrophoric risks and waste disposal guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
